REACTION_SMILES
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[C:15]([Cl:16])(=[O:17])[C:18]([Cl:19])=[O:20].[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][cH:7]1)[cH:8][c:9]([C:11](=[O:12])[O-:13])[s:10]2.[Li+:14].[NH3:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26]>>[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][cH:7]1)[cH:8][c:9]([C:11](=[O:13])[NH2:21])[s:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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O=C([O-])c1cc2nccc(Cl)c2s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])c1cc2nccc(Cl)c2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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NC(=O)c1cc2nccc(Cl)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |